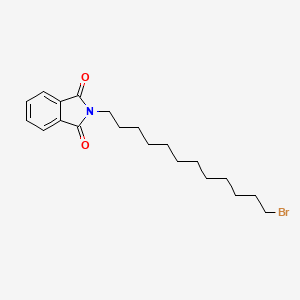

N-(12-Bromododecyl)phthalimide

Description

Properties

IUPAC Name |

2-(12-bromododecyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BrNO2/c21-15-11-7-5-3-1-2-4-6-8-12-16-22-19(23)17-13-9-10-14-18(17)20(22)24/h9-10,13-14H,1-8,11-12,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFKXYCUILKIOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444566 | |

| Record name | N-(12-Bromododecyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82583-84-4 | |

| Record name | N-(12-Bromododecyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of N 12 Bromododecyl Phthalimide

Established Synthetic Routes to N-(12-Bromododecyl)phthalimide

The most common and direct method for preparing this compound involves the N-alkylation of a phthalimide (B116566) salt with a long-chain dibromoalkane. This approach is a variation of the classic Gabriel synthesis, a robust method for forming primary amines. wikipedia.orgchemistnotes.com

Adaptations of the Gabriel Phthalimide Synthesis for Long-Chain Alkyl Halides

The Gabriel synthesis traditionally converts primary alkyl halides to primary amines using potassium phthalimide. wikipedia.org For the synthesis of this compound, this method is adapted to utilize a large excess of a symmetrical long-chain dihalide, promoting mono-alkylation of the phthalimide nitrogen.

The cornerstone of this synthetic strategy is the nucleophilic attack of the phthalimide anion on 1,12-dibromododecane (B1294643). beilstein-journals.org The phthalimide anion, typically generated by treating phthalimide with a base like potassium carbonate or potassium hydroxide, acts as a surrogate for the ammonia (B1221849) anion. chemistnotes.com The reaction proceeds via an SN2 mechanism, where the phthalimide nucleophile displaces one of the bromide leaving groups on the dodecyl chain. chemistnotes.comnrochemistry.com

To favor the desired mono-substituted product, 1,12-dibromododecane is often used in excess. beilstein-journals.org This statistical approach minimizes the dialkylation of the phthalimide nitrogen, which would lead to an undesired dimeric byproduct. One study reported a 62% yield for this reaction, with the unreacted 1,12-dibromododecane being recovered.

The choice of solvent and reaction conditions is critical for optimizing the yield and purity of this compound. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the phthalimide salt while not significantly solvating the nucleophilic anion, thus enhancing its reactivity. nrochemistry.com

Dimethylformamide (DMF) is a frequently employed solvent for this reaction. beilstein-journals.orgtue.nlrsc.org It provides a suitable medium for the SN2 reaction between potassium phthalimide and 1,12-dibromododecane. beilstein-journals.org Reactions are often carried out at room temperature or with gentle heating to drive the reaction to completion. beilstein-journals.orgtue.nl For instance, stirring a suspension of potassium phthalimide with a solution of 1,12-dibromododecane in DMF at room temperature for 18 hours has been reported as an effective procedure. beilstein-journals.org

Other solvents such as acetone (B3395972) have also been utilized, often in conjunction with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBABr) to facilitate the reaction between the solid potassium phthalimide and the dissolved alkyl halide. Mechanochemical approaches, using a ball mill and a small amount of a liquid additive like DMF (Liquid-Assisted Grinding, LAG), have also been explored for the N-alkylation of imides, offering a more environmentally friendly alternative to traditional solvent-based methods. beilstein-journals.org

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

| Base | Solvent | Catalyst | Temperature | Time | Yield | Reference |

| K₂CO₃ | Dry Acetone | TBABr | Room Temp | 8-10 hours | 62% | |

| Potassium Phthalimide | DMF | None | Room Temp | 18 hours | Not specified | beilstein-journals.org |

| Potassium Phthalimide | DMF | None | 60 °C | 20 hours | Not specified | tue.nl |

This table is not exhaustive and represents a selection of reported conditions.

An alternative to the direct alkylation with an alkyl halide is the Mitsunobu reaction. organic-chemistry.orgwikipedia.org This powerful reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including the N-alkylation of phthalimide. chemistnotes.com In the context of synthesizing this compound, this would involve the reaction of 12-bromododecan-1-ol with phthalimide.

The key reagents in the Mitsunobu reaction are a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃) , and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD). wikipedia.orggoogleapis.com The reaction mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt, which is then susceptible to nucleophilic attack by the phthalimide. chemistnotes.com

A specific example involves reacting 12-bromododecan-1-ol with triphenylphosphine, phthalimide, and diisopropyl azodicarboxylate in tetrahydrofuran. googleapis.com While effective, the Mitsunobu reaction is often considered less favorable for large-scale synthesis due to the higher cost of reagents and the generation of triphenylphosphine oxide as a byproduct, which can be challenging to remove. organic-chemistry.org

Alternative Phthalimide Formation Approaches and their Applicability

While the Gabriel synthesis and its variations are the most direct routes, other methods for forming the phthalimide moiety exist, though they are less commonly applied for this specific compound. One such general method is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine at high temperatures. organic-chemistry.org However, this is not directly applicable for the synthesis of this compound as the required precursor, 12-bromo-1-dodecanamine, is typically prepared from this compound itself via hydrazinolysis. wikipedia.orgacs.org

Strategies for Regioselective Introduction of the Bromododecyl Moiety

The primary strategy for achieving regioselective introduction of the bromododecyl group onto the phthalimide nitrogen relies on the inherent nucleophilicity of the deprotonated phthalimide and the electrophilicity of the carbon atom bonded to the bromine in 1,12-dibromododecane. The use of a large excess of the dibromoalkane is a simple and effective method to statistically favor the mono-alkylation product. beilstein-journals.org

In cases where a precursor alcohol like 12-bromododecan-1-ol is used in a Mitsunobu reaction, the regioselectivity is inherently controlled by the reaction of the hydroxyl group, leading directly to the desired N-alkylated product. googleapis.com

Mechanistic Investigations into this compound Synthesis

The formation of this compound is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction, a cornerstone of organic synthesis. vedantu.comlibretexts.org

Detailed Analysis of Nucleophilic Substitution Pathways (S_N2)

The synthesis of this compound proceeds via an S_N2 mechanism. vedantu.comlibretexts.org This is a single-step, concerted process where bond-forming and bond-breaking occur simultaneously. libretexts.orgpressbooks.pub

The key steps are:

Formation of the Nucleophile : Phthalimide is deprotonated by a base like potassium carbonate to form the potassium phthalimide salt. The resulting phthalimide anion is a potent nucleophile due to the resonance stabilization provided by the two adjacent carbonyl groups. unacademy.combyjus.com

Nucleophilic Attack : The nucleophilic nitrogen atom of the phthalimide anion attacks one of the terminal electrophilic carbon atoms of 1,12-dibromododecane. unacademy.com This attack occurs from the backside, relative to the leaving group (the bromide ion). libretexts.org

Transition State : A high-energy transition state is formed where the nucleophile (phthalimide anion) and the leaving group (bromide) are both partially bonded to the carbon atom. libretexts.orgpressbooks.pub

Product Formation : The carbon-bromine bond breaks, and the bromide ion is expelled as the leaving group, while the new carbon-nitrogen bond fully forms. This process results in the formation of this compound. libretexts.org

This pathway is favored because 1,12-dibromododecane is a primary alkyl halide, which is unhindered and thus highly susceptible to S_N2 attack. vedantu.com The Gabriel synthesis method is particularly effective for preparing primary amines (after a subsequent hydrolysis step, not discussed here) because the phthalimide group prevents the over-alkylation that often plagues reactions using ammonia. byjus.commasterorganicchemistry.com

Kinetic and Thermodynamic Considerations in Reaction Efficiency

The rate of the S_N2 reaction for the synthesis of this compound follows second-order kinetics, meaning the rate is dependent on the concentration of both the nucleophile (phthalimide anion) and the electrophile (1,12-dibromododecane). pressbooks.pub

Rate = k[Phthalimide Anion][1,12-Dibromododecane]

The efficiency of the reaction is influenced by several factors:

Concentration : Higher concentrations of the reactants increase the frequency of collisions, leading to a faster reaction rate. pressbooks.pub

Nucleophilicity : The phthalimide anion is an excellent nucleophile, which contributes to a favorable reaction rate. unacademy.com

Leaving Group : Bromide is a good leaving group, as it is a weak base and can stabilize the negative charge, facilitating the S_N2 reaction.

Thermodynamics : The reaction is generally considered to be thermodynamically favorable, driven by the formation of a stable C-N bond and the release of a stable bromide ion. While specific thermodynamic data for this reaction is not readily available in the literature, the successful synthesis with good yields suggests an exothermic process. Kinetic studies on the hydrolysis of related N-substituted phthalimides indicate complex equilibria can be involved in reactions of these compounds. nih.gov

Influence of Reaction Parameters on Yield and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on the reaction conditions.

Table 2: Influence of Reaction Parameters

| Parameter | Condition/Variation | Effect on Yield and Selectivity | Source |

|---|---|---|---|

| Reactant Ratio | Using an excess of 1,12-dibromododecane (e.g., 3 equivalents). | Increases the probability of mono-alkylation, thus improving the yield of the desired product and minimizing the formation of the di-substituted byproduct. A 62% yield with 56% recovery of unreacted 1,12-dibromododecane has been reported. | |

| Solvent | Polar aprotic solvents like acetone or DMF are typically used. | These solvents effectively solvate the potassium cation while leaving the phthalimide anion relatively free and highly nucleophilic, thus promoting the S_N2 reaction. | rsc.org |

| Temperature | Reactions are often run at room temperature or slightly elevated temperatures (e.g., 60 °C). | Higher temperatures can increase the reaction rate, but may also lead to side reactions, potentially lowering the yield. The optimal temperature balances reaction speed and selectivity. | rsc.org |

| Catalyst | A phase-transfer catalyst, such as Tetrabutylammonium bromide (TBABr), can be employed. | In a two-phase system, the catalyst helps to transport the phthalimide anion from the solid or aqueous phase to the organic phase where the alkyl halide is, thereby accelerating the reaction. |

| Reaction Time | Typically ranges from several hours to overnight (e.g., 8-10 hours). | Sufficient time is required for the reaction to proceed to completion. Monitoring the reaction progress (e.g., by TLC) can determine the optimal time. | |

Advanced Purification Techniques and Analytical Validation in Research Contexts

Following the synthesis, purification of the crude product is essential to remove unreacted starting materials, particularly the excess 1,12-dibromododecane, and any byproducts.

Purification:

Column Chromatography : This is the most common method for purifying this compound. rsc.org The crude mixture is loaded onto a silica (B1680970) gel column. A non-polar eluent, such as hexanes, is first used to elute the less polar, unreacted 1,12-dibromododecane. Subsequently, a more polar solvent mixture, like ethyl acetate/hexanes (e.g., 1:3 v/v), is used to elute the desired product.

Analytical Validation: To confirm the identity and purity of the synthesized this compound, several spectroscopic techniques are employed. units.it This is crucial for ensuring the material is suitable for subsequent research applications. eurolab-d.de

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H-NMR : This technique provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound shows characteristic signals for the aromatic protons of the phthalimide group, the methylene (B1212753) protons adjacent to the nitrogen and bromine atoms, and the long alkyl chain. rsc.org

¹³C-NMR : This provides information on the carbon skeleton of the molecule, confirming the presence of the carbonyl carbons, aromatic carbons, and the carbons of the dodecyl chain. rsc.orgunits.it

Table 3: Representative ¹H-NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

|---|---|---|---|---|

| 7.71–7.83 | m | 4H | Aromatic protons of the phthalimide ring | |

| 3.84 | t | 2H | -N-CH₂ - | |

| 3.41 | t | 2H | -CH₂ -Br | rsc.org |

| 1.85 | p | 2H | -CH₂-CH₂ -Br | rsc.org |

| 1.25-1.70 | m | 18H | Remaining methylene protons of the dodecyl chain | rsc.org |

(Data acquired in CDCl₃; m = multiplet, t = triplet, p = pentet)

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the compound, which can confirm its molecular formula (C₂₀H₂₈BrNO₂). units.it The isotopic pattern characteristic of bromine (approximately equal intensity for M+ and M+2 peaks) would also be observable.

The combination of these purification and analytical techniques ensures the high purity and confirmed identity of this compound for its use as an intermediate in further chemical synthesis. units.iteurolab-d.demdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phthalimide |

| 1,12-Dibromododecane |

| Potassium Hydroxide |

| Potassium Carbonate |

| Potassium Phthalimide |

| N,N-Dimethylformamide |

| Acetone |

| Tetrabutylammonium bromide |

| Hexanes |

Chemical Transformations and Derivatization Strategies of N 12 Bromododecyl Phthalimide

Phthalimide (B116566) Cleavage and Primary Amine Liberation

The phthalimide group in N-(12-Bromododecyl)phthalimide functions as a protective group for a primary amine, a common strategy known as the Gabriel synthesis. wikipedia.orgchemeurope.com The liberation of the primary amine, 12-bromo-1-dodecanamine, is a critical step in many synthetic pathways. This transformation can be achieved through several methods, each with its own advantages and limitations.

Hydrazinolysis Protocols and Modifications (e.g., Ing-Manske Procedure)

The most common and often preferred method for cleaving the phthalimide group is hydrazinolysis. nrochemistry.com This procedure, particularly the modification developed by Ing and Manske, offers a milder alternative to harsh acidic or basic hydrolysis. thermofisher.com

The Ing-Manske procedure typically involves reacting the N-alkylphthalimide with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a protic solvent like ethanol, often under reflux conditions. nrochemistry.comthermofisher.com The reaction proceeds via nucleophilic attack of the hydrazine on one of the carbonyl carbons of the phthalimide ring. This leads to a ring-opening and subsequent intramolecular cyclization to form a stable, five-membered phthalhydrazide (B32825) ring, which precipitates out of the solution, and liberates the desired primary amine. wikipedia.orgnrochemistry.com The straightforward removal of the phthalhydrazide byproduct by filtration is a significant advantage of this method. wikipedia.org

Acidic and Basic Hydrolysis Techniques and their Limitations

Historically, the cleavage of the phthalimide group was performed using strong acidic or basic hydrolysis. thermofisher.com

Acidic Hydrolysis: This method involves heating the N-alkylphthalimide with a concentrated mineral acid, such as hydrochloric acid or sulfuric acid, often for extended periods. wikipedia.orggoogle.com While effective, these conditions are harsh and can lead to the degradation of other sensitive functional groups within the molecule. thermofisher.com For this compound, the bromo-substituent is generally stable to acid, but other functionalities that might have been added to the molecule could be compromised.

Development of Gentle and Near-Neutral Deprotection Methods

The limitations of traditional hydrolysis methods have spurred the development of milder deprotection strategies that offer greater functional group tolerance. organic-chemistry.org These methods are particularly valuable in complex, multi-step syntheses.

One notable mild procedure involves the use of sodium borohydride (B1222165) (NaBH₄) in aqueous isopropanol, followed by an acetic acid workup. organic-chemistry.orgchemicalbook.com This two-stage, one-flask operation efficiently converts phthalimides to primary amines and is particularly useful for substrates with base-labile functionalities or chiral centers, as it proceeds without causing racemization. organic-chemistry.orgchemicalbook.com

Another gentle method employs ethylenediamine (B42938) for the cleavage. nih.gov This approach has been shown to be compatible with sensitive structures like esters and glycopeptides. nih.gov The use of alkanolamines, such as monoethanolamine, has also been reported as an effective way to cleave phthalimides by heating, where the alkanolamine acts as both the solvent and the reactant. google.comgoogle.com These milder techniques represent significant improvements, expanding the applicability of the phthalimide group in modern organic synthesis. organic-chemistry.org

Table 1: Comparison of Phthalimide Cleavage Methods

| Method | Reagents | Typical Conditions | Advantages | Limitations |

| Ing-Manske Hydrazinolysis | Hydrazine hydrate (N₂H₄·H₂O), Ethanol | Reflux | Mild, neutral conditions; byproduct precipitates. wikipedia.orgnrochemistry.comthermofisher.com | Hydrazine is toxic; separation of phthalhydrazide can be challenging. wikipedia.orggoogle.com |

| Acidic Hydrolysis | Concentrated H₂SO₄ or HCl | Prolonged heating/reflux | Simple reagents | Harsh conditions; not compatible with acid-sensitive groups. wikipedia.orgthermofisher.comgoogle.com |

| Basic Hydrolysis | Aqueous NaOH or KOH | Heating, followed by acid workup | Readily available reagents | Often stops at intermediate salt; harsh conditions. google.com |

| Sodium Borohydride Reduction | NaBH₄ in 2-propanol, then Acetic Acid | Room temperature or gentle heating | Exceptionally mild; good for sensitive substrates. thermofisher.comorganic-chemistry.orgchemicalbook.com | Requires a two-step, one-pot procedure. |

| Ethylenediamine Cleavage | Ethylenediamine | Mild conditions | Very gentle; compatible with esters and peptides. nih.gov | Requires removal of ethylenediamine and byproduct. |

Functionalization Reactions at the Bromine Center

The terminal bromine atom on the dodecyl chain of this compound is an electrophilic center, making it susceptible to a variety of functionalization reactions. This allows for the introduction of new chemical moieties, extending the molecular framework and creating precursors for materials science and medicinal chemistry applications. acs.org

Nucleophilic Substitution Reactions with Diverse Reagents

The primary reaction pathway for the bromo group in this compound is nucleophilic substitution, typically following an S_N2 mechanism. nrochemistry.comksu.edu.sa The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles, which displace the bromide ion as a good leaving group. rammohancollege.ac.in

These reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which solvate the counter-ion of the nucleophile, enhancing its reactivity. nrochemistry.com Diverse nucleophiles can be employed to create a variety of new chemical bonds:

Nitrogen Nucleophiles: Reagents like sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be further reduced to an amine. Other nitrogen-containing heterocycles can also act as nucleophiles.

Oxygen Nucleophiles: Alkoxides and phenoxides react to form ethers. For example, this compound has been reacted with alkoxides derived from polyethylene (B3416737) glycol (PEG) units. google.com

Sulfur Nucleophiles: Thiolates, such as potassium thiolate, readily displace the bromide to form thioethers.

Carbon Nucleophiles: Cyanide ions can be used to extend the carbon chain and introduce a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.

Table 2: Examples of Nucleophilic Substitution at the Bromine Center

| Nucleophile | Reagent Example | Solvent | Product Class |

| Azide | Sodium Azide (NaN₃) | DMF | Alkyl Azide |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ethanol | Ether |

| Thiolate | Potassium Thiolate (KSR) | DMF, DMSO | Thioether |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | Nitrile |

| Phthalimide | Potassium Phthalimide | DMF | Bis-phthalimide Alkane acs.org |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr While more commonly applied to aryl and vinyl halides, alkyl halides like this compound can also serve as electrophilic partners in these transformations, though sometimes requiring specific catalytic systems. nih.gov

Heck Reaction: The Heck reaction typically involves the palladium-catalyzed coupling of an organohalide with an alkene. In principle, this compound could be coupled with various alkenes to append new carbon structures to the end of the dodecyl chain, although reactions with unactivated alkyl halides can be challenging.

Sonogashira Reaction: The Sonogashira reaction is a palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. eie.gr Its extension to alkyl halides like this compound allows for the direct introduction of an alkyne functionality. This creates a highly versatile product, as the alkyne can undergo a wide array of subsequent transformations, including click chemistry, hydrogenations, and further coupling reactions.

The development of more efficient catalysts has expanded the scope of cross-coupling reactions to include C(sp³)-electrophiles. nih.gov These methods provide a sophisticated strategy for the advanced derivatization of the alkyl terminus of this compound, enabling the synthesis of complex molecular architectures.

Modifications of the Dodecyl Alkyl Chain

The dodecyl chain of this compound serves as a flexible spacer that can be chemically modified to alter its length or to introduce new chemical properties.

Chain Extension: The most straightforward strategy for chain extension involves the aforementioned halogen-metal exchange reaction. The resulting N-(12-lithiododecyl)phthalimide can react with a variety of electrophiles to add carbon atoms to the chain.

Reaction with Epoxides: Nucleophilic attack on an epoxide (e.g., ethylene (B1197577) oxide) followed by an aqueous workup introduces a 2-hydroxyethyl group, extending the chain by two carbons.

Reaction with Carbon Dioxide: Quenching the organolithium intermediate with solid carbon dioxide (dry ice) followed by acidification yields a carboxylic acid, extending the chain by one carbon.

Chain Shortening: Chain shortening is a more complex process that typically requires multiple synthetic steps. One conceptual approach would involve the introduction of a functional group amenable to oxidative cleavage, such as a double bond. For example, the terminal bromide could be converted to a functional group that facilitates an elimination reaction to form a terminal alkene. Subsequent ozonolysis of this alkene would cleave the double bond, resulting in a shorter alkyl chain terminated with an aldehyde, which could be further oxidized to a carboxylic acid. wikipedia.org

The terminal bromine atom is an excellent leaving group for nucleophilic substitution reactions (SN2), and the organometallic intermediates from halogen-metal exchange offer an alternative route for functionalization.

Introduction of Alkenes and Alkynes:

Elimination Reactions: An alkene can be introduced at the end of the chain via an E2 elimination reaction by treating this compound with a strong, non-nucleophilic base.

Alkylation of Acetylides: An alkyne functionality can be introduced by using the terminal bromide to alkylate an acetylide anion (e.g., lithium acetylide). libretexts.org This reaction forms a new carbon-carbon bond and appends a terminal alkyne. Alternatively, the organolithium derivative of this compound can be used in coupling reactions to introduce unsaturated systems.

Introduction of Ethers: The Williamson ether synthesis is a classic and efficient method for forming ethers. byjus.com This reaction involves the displacement of the bromide by an alkoxide ion. Reacting this compound with a sodium or potassium alkoxide (RONa or ROK) yields the corresponding ether derivative, N-(12-alkoxydodecyl)phthalimide. This method is highly effective for preparing ethers from primary alkyl halides. byjus.comgoogle.com

| Functionality | Method | Reagents | Product Type |

| Alkene | Elimination | Strong, non-nucleophilic base | N-(dodec-11-en-1-yl)phthalimide |

| Alkyne | Acetylide Alkylation | Lithium Acetylide | N-(tetradec-13-yn-1-yl)phthalimide |

| Ether | Williamson Synthesis | Sodium Alkoxide (RONa) | N-(12-alkoxydodecyl)phthalimide |

N-Phthalimide Derivatization for Chiroptical Response Amplification and Absolute Configuration Determination

The phthalimide group is a powerful chromophore that plays a crucial role in stereochemical analysis. While this compound itself is achiral, the principles of using the N-phthaloyl group are highly relevant for determining the absolute configuration of chiral molecules, particularly amines and alcohols that are otherwise transparent in the UV-visible range. rsc.orgrsc.org

The derivatization of a chiral primary amine with phthalic anhydride (B1165640) (or a chiral alcohol via a Mitsunobu reaction with phthalimide) introduces the strongly absorbing phthalimide chromophore into the molecule. rsc.orgrsc.org This has two significant benefits for chiroptical analysis, specifically using Electronic Circular Dichroism (ECD) spectroscopy.

Amplification of Chiroptical Response: The phthalimide group exhibits intense π→π* transitions in the UV region (around 220 nm and 240 nm). acs.org When attached to a chiral center, these electronic transitions can become ECD-active, producing measurable signals. This allows for the analysis of compounds that would otherwise show very weak or no ECD signals, making the determination of their stereochemistry possible. rsc.orgrsc.org

Reduction of Conformational Flexibility: The introduction of the bulky phthalimide group significantly restricts the conformational freedom of the molecule. rsc.org This reduction in the number of low-energy conformers simplifies the computational analysis required to predict the ECD spectrum. By comparing the experimentally measured ECD spectrum with the Boltzmann-averaged spectrum calculated via quantum-mechanical methods (like time-dependent density functional theory, TD-DFT), the absolute configuration of the chiral center can be reliably assigned. rsc.orgrsc.orgresearchgate.net

This method has proven to be a simple, efficient, and reliable tool for assigning the absolute configuration of challenging chiral substrates that lack inherent chromophores. rsc.orgunisi.itorcid.org

Applications of N 12 Bromododecyl Phthalimide in Advanced Organic and Materials Synthesis

Role as a Versatile Building Block for Primary Aliphatic Amines

One of the most fundamental applications of N-(12-Bromododecyl)phthalimide is rooted in the Gabriel synthesis, a classic and highly reliable method for preparing primary amines. wikipedia.org Direct alkylation of ammonia (B1221849) is often inefficient and leads to mixtures of primary, secondary, and tertiary amines, as the resulting amine products are often more nucleophilic than the reactants. masterorganicchemistry.com The Gabriel synthesis elegantly circumvents this issue by using the phthalimide (B116566) anion as a surrogate for an amino group, preventing over-alkylation.

This compound serves as a bifunctional reagent in this context. The terminal bromo group can undergo a nucleophilic substitution reaction with a target molecule, thereby attaching the 12-carbon phthalimide-protected chain. The phthalimide group itself acts as a stable protecting group for a primary amine. Once the dodecyl chain is incorporated into the desired molecular structure, the phthalimide group can be cleanly removed to liberate the primary amine. This deprotection is typically achieved under mild conditions by treatment with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis. nrochemistry.comlibretexts.org This two-step approach allows for the precise installation of a long-chain primary aliphatic amine, a common structural motif in surfactants, ligands, and biologically active molecules.

| Step | Description | Reagents | Outcome |

|---|---|---|---|

| 1. Conjugation | Nucleophilic substitution at the terminal bromine atom attaches the dodecyl-phthalimide chain to a target molecule (Molecule-Nu:). | Molecule-Nu:, Base (if needed) | Molecule-Nu-(CH₂)₁₂-Phthalimide |

| 2. Deprotection (Hydrazinolysis) | The phthalimide group is cleaved to release the free primary amine. | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Molecule-Nu-(CH₂)₁₂-NH₂ + Phthalhydrazide (B32825) |

Synthesis of Complex Molecular Architectures and Conjugates

The true versatility of this compound is demonstrated in its use as a linker and functional building block for creating elaborate molecular structures with tailored properties.

Porphyrins and related macrocycles are at the forefront of research in photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) to destroy cancer cells. chemrxiv.orgmdpi.commdpi.com The therapeutic efficacy of a porphyrin-based photosensitizer is highly dependent on its photophysical properties, solubility, and ability to accumulate in target tissues. nih.gov

This compound is used to introduce long alkyl chains onto the porphyrin periphery. acs.org This derivatization serves several key purposes:

Modulating Lipophilicity : The long dodecyl chain increases the lipophilicity of the porphyrin, which can enhance its affinity for cellular membranes and improve its accumulation in tumor tissues. wisconsin.edunih.gov

Preventing Aggregation : The bulky alkyl chains act as steric spacers, preventing the porphyrin macrocycles from stacking together (π-aggregation). Aggregation often leads to the quenching of the excited state, reducing the efficiency of ROS generation and thus lowering PDT efficacy.

Providing a Functional Handle : After attaching the dodecyl-phthalimide chain to the porphyrin, the terminal phthalimide can be converted into a primary amine. This amine group provides a valuable site for further conjugation, allowing for the attachment of targeting ligands (e.g., antibodies, peptides) to improve tumor selectivity or water-solubilizing moieties to enhance bioavailability. nih.gov

In the field of diagnostics, solid-phase immunoassays like ELISA are indispensable tools. abcam.com A critical challenge in these assays is the non-specific binding (NSB) of proteins and other components to the assay surface (e.g., microtiter plates), which can lead to high background noise and reduced sensitivity. nih.gov To mitigate this, surfaces are treated with "blocking reagents."

| Property | Description | Advantage in Assays |

|---|---|---|

| Amphiphilic Nature | Contains a hydrophilic PEG head and a lipophilic dodecylamine (B51217) tail. | Effectively coats hydrophobic assay surfaces. |

| High Efficacy | Provides excellent prevention of non-specific binding of assay components. researchgate.net | Lowers background signal and increases the signal-to-noise ratio. researchgate.net |

| Synthetic Uniformity | Chemically defined structure, unlike heterogeneous biological blockers (e.g., serum albumin). | Ensures high reproducibility and reliability between assay batches. nih.gov |

The phthalimide moiety is a well-established pharmacophore, a structural unit responsible for a molecule's biological activity. nih.govucl.ac.uknih.gov It is a core component of numerous compounds with a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.netbiomedgrid.comresearchgate.net

This compound provides a straightforward route to creating novel and complex heterocyclic analogues. The reactive bromo- group can be used to connect the dodecyl-phthalimide unit to other heterocyclic systems through N-alkylation, O-alkylation, or S-alkylation reactions. By reacting it with various nucleophilic heterocycles (such as pyrazoles, triazines, or pyrimidines), chemists can generate new molecular entities. nih.govresearchgate.net The long dodecyl chain in these new analogues can modulate their physicochemical properties, such as solubility and membrane permeability, potentially enhancing their biological activity and creating lead compounds for further drug development. researchgate.net

Oligonucleotides are powerful tools for modulating gene expression through mechanisms like antisense inhibition or RNA interference. nih.gov To be effective as therapeutic agents, these molecules often require chemical modifications to enhance their stability against nucleases, improve cellular uptake, and increase binding affinity to their target mRNA or DNA. nih.gov

This compound can be used to introduce a long, flexible hydrocarbon linker into an oligonucleotide structure. This is typically achieved by reacting the bromo- end of the molecule with a modified nucleotide containing a nucleophilic functional group. The attached dodecyl chain can serve multiple roles:

Hydrophobic Anchor : The lipophilic chain can facilitate interaction with and transport across cell membranes.

Conjugation Site : Deprotection of the terminal phthalimide to an amine provides a site for attaching other functional molecules, such as fluorescent dyes for imaging, cell-penetrating peptides for improved delivery, or other bioactive agents.

Cross-linking Agent : The phthalimide group itself, or a reactive group attached to the terminal amine, can act as a cross-linking agent. mtu.edu Cross-linking agents covalently link the oligonucleotide to its target nucleic acid strand or to nearby proteins, which can permanently block gene expression and is a valuable technique for studying nucleic acid structure and interactions. wikipedia.orgbiosyn.com

This compound is an ideal scaffold for the rational design of bifunctional ligands. Its structure consists of two distinct reactive sites—the alkyl bromide and the phthalimide-protected amine—separated by a long and flexible 12-carbon spacer. This configuration allows for the sequential and independent attachment of two different molecular entities.

For example, a synthetic chemist can first react the bromo- end with a molecule designed to bind to a specific biological target (Target A). Following this, the phthalimide group at the other end can be deprotected to yield a primary amine, which is then coupled to a second molecule that recognizes a different target (Target B). The resulting bifunctional ligand can simultaneously engage both targets, which is a powerful strategy for:

Probing Molecular Proximity : Studying the interaction and dimerization of receptors on a cell surface.

Targeted Drug Delivery : Using one moiety to target a specific cell type and the other to deliver a therapeutic payload.

Developing Molecular Probes : Creating agents for diagnostic imaging where one part binds to a biomarker and the other carries a signaling component.

The dodecyl chain acts as a long, flexible spacer, ensuring that the two functional ends can operate independently without steric hindrance, a critical feature in the design of effective multifunctional molecules.

Contributions to Supramolecular Chemistry and Self-Assembly

This compound, with its distinct molecular architecture comprising a planar phthalimide headgroup, a long and flexible dodecyl chain, and a reactive terminal bromide, is a versatile building block in the field of supramolecular chemistry. This section explores its role in the construction of complex molecular architectures through non-covalent interactions.

Development of 12-Arm Organic Building Blocks for Supramolecular Frameworks

While direct evidence for the use of this compound in the synthesis of 12-arm organic building blocks is not extensively documented in publicly available research, the principles of supramolecular chemistry and dendrimer synthesis allow for theoretical postulation. The terminal bromide of this compound serves as a key functional group for covalent attachment to a central core molecule. A core molecule with twelve reactive sites, such as a derivative of dodeca-substituted benzene (B151609) or a larger polycyclic aromatic hydrocarbon, could potentially be functionalized with this compound.

Table 1: Postulated Components for a 12-Arm Supramolecular Building Block

| Component | Role in the Supramolecular Assembly |

| Central Core (e.g., dodeca-substituted benzene) | Provides the 12-fold symmetry and structural scaffold. |

| This compound Arms | The phthalimide groups act as recognition sites for self-assembly, while the dodecyl chains provide solubility and influence packing. |

| Non-covalent Interactions (π-π stacking, H-bonding) | Drive the spontaneous organization of the building blocks into a larger framework. |

Influence of Alkyl Chain Length on Supramolecular Polymerization and Bulk Properties

The length of the alkyl chain in N-alkylphthalimides plays a crucial role in directing their self-assembly and influencing the properties of the resulting supramolecular polymers. While specific studies on the supramolecular polymerization of this compound are not prevalent, research on analogous long-chain N-alkyl compounds provides valuable insights.

The length of the alkyl chain directly impacts several properties of the resulting supramolecular assemblies:

Solubility: Longer alkyl chains generally increase solubility in nonpolar organic solvents.

Thermal Properties: The melting and clearing points of liquid crystalline phases formed by N-alkylphthalimides are dependent on the alkyl chain length. Longer chains can lead to more stable mesophases.

Morphology of Aggregates: The balance between the π-π interactions of the phthalimide heads and the van der Waals forces of the alkyl tails can lead to different aggregate morphologies, such as fibers, ribbons, or sheets.

Table 2: Predicted Influence of Dodecyl Chain on Supramolecular Polymer Properties

| Property | Predicted Effect of the 12-Carbon Chain | Rationale |

| Critical Aggregation Concentration | Lower | Increased van der Waals interactions from the long alkyl chain promote aggregation at lower concentrations. |

| Thermal Stability of Supramolecular Polymer | Higher | Enhanced intermolecular forces due to the interdigitation of the long alkyl chains. |

| Bulk Material Properties | Potential for liquid crystallinity | The anisotropic shape of the molecule, with its rigid head and flexible tail, is conducive to the formation of mesophases. |

Formation of Ordered Nanostructures and Advanced Materials

The self-assembly of this compound and related long-chain N-alkylphthalimides can lead to the formation of a variety of ordered nanostructures. The amphiphilic nature of these molecules, with a polar phthalimide head and a nonpolar alkyl tail, drives their organization into well-defined architectures in different environments.

In solution, these molecules can form micelles, vesicles, or fibrous structures depending on the solvent and concentration. On solid surfaces, they can form self-assembled monolayers (SAMs), where the molecules orient themselves in a highly ordered fashion. The terminal bromide group in this compound offers a reactive handle for further functionalization of these nanostructures, for example, by attaching other molecules or grafting them onto surfaces.

Furthermore, certain N-alkylphthalimides have been shown to exhibit liquid crystalline properties. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The rod-like shape of this compound, with its rigid aromatic core and flexible alkyl chain, is conducive to the formation of mesophases, such as nematic or smectic phases, upon heating or in the presence of a solvent (lyotropic liquid crystals). The ability to form liquid crystalline phases is of interest for applications in displays and sensors.

Role in Molecular Recognition Systems and Host-Guest Chemistry

The phthalimide moiety can act as a recognition site in molecular recognition systems and host-guest chemistry. The electron-deficient aromatic ring of the phthalimide can engage in π-π stacking interactions with electron-rich aromatic guests. Additionally, the carbonyl groups of the phthalimide can participate in hydrogen bonding with suitable donor molecules.

While specific host-guest systems based on this compound are not widely reported, the fundamental principles of supramolecular chemistry suggest its potential in this area. The long dodecyl chain can be used to create hydrophobic pockets or to solubilize the host molecule in nonpolar environments. The terminal bromide can be used to covalently link the phthalimide recognition unit to a larger host scaffold, such as a calixarene (B151959) or a cyclodextrin.

An example of a potential application could be in the design of sensors. A host molecule incorporating the this compound unit could be designed to selectively bind to a specific guest molecule. This binding event could then be detected through a change in a physical property, such as fluorescence or color.

Table 3: Potential Interactions in Phthalimide-Based Host-Guest Systems

| Interaction Type | Description | Potential Guest Molecules |

| π-π Stacking | Interaction between the electron-deficient phthalimide ring and an electron-rich aromatic guest. | Aromatic hydrocarbons, electron-rich heterocycles. |

| Hydrogen Bonding | Interaction between the carbonyl groups of the phthalimide and a hydrogen bond donor guest. | Alcohols, amines, amides. |

| Hydrophobic Interactions | The dodecyl chain can create a nonpolar environment to bind hydrophobic guests. | Alkanes, long-chain fatty acids. |

Theoretical and Computational Investigations on N 12 Bromododecyl Phthalimide

Quantum Chemical Studies for Reaction Mechanism Elucidation

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving N-(12-Bromododecyl)phthalimide. Such studies can map out the potential energy surfaces of reactions, identifying transition states, intermediates, and the associated energy barriers. This allows for a detailed understanding of the kinetics and thermodynamics of chemical transformations.

A primary reaction of interest for this compound is the nucleophilic substitution at the carbon atom bonded to the bromine. Quantum chemical calculations can model the approach of a nucleophile, the breaking of the C-Br bond, and the formation of a new bond. These models can distinguish between different possible mechanisms, such as SN1 and SN2 pathways, by calculating the energies of the respective intermediates and transition states. For instance, in an SN2 reaction, the calculations would focus on the geometry and energy of the pentacoordinate transition state.

Furthermore, these computational methods can predict how the reaction mechanism is influenced by various factors, including the choice of solvent and the nature of the nucleophile. By simulating the reaction in different solvent environments (e.g., polar protic, polar aprotic, and nonpolar), the role of solvent molecules in stabilizing or destabilizing transition states and intermediates can be quantified.

A hypothetical DFT study on the reaction of this compound with a nucleophile, such as an azide (B81097) ion, could yield the data presented in the table below. Such data is crucial for understanding the reaction's feasibility and for optimizing reaction conditions.

| Parameter | Value (in silico) |

|---|---|

| Reactant Complex Energy | -450.23 Ha |

| Transition State Energy | -450.19 Ha |

| Product Complex Energy | -450.35 Ha |

| Activation Energy (ΔE‡) | 25.1 kcal/mol |

| Reaction Energy (ΔErxn) | -75.3 kcal/mol |

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

Conformational analysis aims to identify the low-energy conformations (conformers) of a molecule. For this compound, this involves studying the rotation around the numerous C-C single bonds in the alkyl chain. The relative energies of different conformers, such as the all-trans (extended) and various gauche conformations, can be calculated to determine their populations at a given temperature.

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes, flexibility, and interactions of this compound in different environments, such as in solution or at an interface. These simulations can reveal how the molecule folds and unfolds, and how it interacts with solvent molecules or other solutes.

For derivatives of this compound, where the phthalimide (B116566) or the bromo-dodecyl moiety is functionalized, MD simulations can be particularly insightful. For example, if the phthalimide group is modified to include a receptor-binding motif, MD simulations can be used to study the binding process to a target protein, providing details on the binding affinity and the stability of the resulting complex.

The following table illustrates the type of data that could be obtained from a conformational analysis and MD simulation of a functionalized derivative of this compound.

| Parameter | Value |

|---|---|

| Most Stable Conformer | Extended-chain |

| Energy of Extended Conformer | 0.0 kcal/mol (Reference) |

| Energy of Folded Conformer 1 | +3.2 kcal/mol |

| Energy of Folded Conformer 2 | +4.5 kcal/mol |

| Root Mean Square Fluctuation (RMSF) of Alkyl Chain | 2.5 Å |

| Radius of Gyration (Rg) | 8.1 Å |

Prediction of Reactivity and Selectivity in Novel Synthetic Pathways

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in novel synthetic pathways. By calculating various molecular properties, it is possible to anticipate how the molecule will behave in a given reaction, guiding the design of new synthetic strategies.

One approach to predicting reactivity is through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack. For this compound, the LUMO is expected to be localized around the C-Br bond, indicating its susceptibility to nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models and machine learning approaches are also increasingly used to predict chemical reactivity. nih.gov By training a model on a dataset of known reactions of similar bromoalkanes, it is possible to predict the reaction rate and outcome for this compound with a new reactant. These models can incorporate a wide range of descriptors, including electronic, steric, and topological properties of the molecule.

Furthermore, computational methods can be used to predict the regioselectivity and stereoselectivity of reactions. For example, if a reaction can lead to multiple products, the relative activation energies for the formation of each product can be calculated to predict the major product. This is particularly useful in the design of complex synthetic routes where precise control over the reaction outcome is required.

A hypothetical analysis of reactivity descriptors for this compound could generate the data shown in the table below, which would be valuable for predicting its behavior in various chemical reactions.

| Reactivity Descriptor | Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.4 eV |

| Calculated Dipole Moment | 2.5 D |

| Mulliken Charge on C-Br Carbon | +0.15 e |

| Mulliken Charge on Bromine | -0.20 e |

Molecular Modeling in the Rational Design of Functionalized Derivatives

Molecular modeling plays a pivotal role in the rational design of functionalized derivatives of this compound for a wide range of applications, from materials science to medicinal chemistry. By simulating the properties and interactions of virtual molecules, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

In the context of drug design, molecular docking is a key technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or nucleic acid. nih.gov Derivatives of this compound could be designed as linkers to attach a pharmacophore to a targeting moiety. Molecular docking could then be used to optimize the length and flexibility of the dodecyl chain to ensure optimal binding to the target.

Molecular modeling is also essential in the design of new materials. For instance, derivatives of this compound could be designed to self-assemble into well-defined nanostructures. Computational simulations can predict the self-assembly behavior of these molecules based on their chemical structure and the intermolecular forces at play. This allows for the in silico design of molecules that will form specific structures, such as micelles, vesicles, or monolayers, with desired properties.

The process of rational design often involves an iterative cycle of designing a new derivative, computationally evaluating its properties, and then using the results to refine the design. This approach has been successfully used to develop a wide variety of functional molecules based on the phthalimide scaffold.

The following table provides a hypothetical example of how molecular modeling could be used to evaluate a series of designed derivatives of this compound for a specific application, such as binding to a protein target.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Solubility (logS) |

|---|---|---|---|

| Derivative 1 | -COOH at terminus | -8.5 | -3.2 |

| Derivative 2 | -NH2 at terminus | -9.1 | -2.8 |

| Derivative 3 | -OH at terminus | -8.8 | -3.0 |

| Derivative 4 | -CONH2 at terminus | -9.5 | -3.5 |

Future Research Directions and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The traditional synthesis of N-alkylated phthalimides, often relying on the Gabriel synthesis, is effective but can be associated with harsh reaction conditions and the use of hazardous solvents. wikipedia.orgmasterorganicchemistry.com Future research is increasingly directed towards the development of more sustainable and environmentally benign synthetic routes.

Key areas of focus include:

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to dramatically reduce reaction times and improve yields in the synthesis of N-substituted phthalimides. This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts. The application of microwave-assisted synthesis to the preparation of N-(12-Bromododecyl)phthalimide could offer a more energy-efficient and scalable production method.

Solvent-Free and Catalyst-Free Conditions: The development of solvent-free reaction conditions represents a significant step towards green chemistry. Research into solid-state reactions or reactions under neat conditions for the synthesis of N-alkylated phthalimides is an active area. Furthermore, exploring catalyst-free methods or the use of heterogeneous, recyclable catalysts can further minimize the environmental impact.

| Synthesis Method | Key Advantages |

| Ionic Liquids | Recyclable, Low Volatility, High Yields |

| Microwave-Assisted | Reduced Reaction Time, Increased Efficiency |

| Solvent-Free | Reduced Waste, Simplified Workup |

Exploration of Novel Reactivity and Unprecedented Transformations

The inherent reactivity of both the bromoalkyl chain and the phthalimide (B116566) moiety in this compound opens up avenues for exploring novel chemical transformations that go beyond its traditional use in amine synthesis.

Future research could explore:

Domino and Cascade Reactions: The strategic placement of reactive sites in this compound makes it a candidate for designing domino or cascade reactions. For instance, photochemical initiation could trigger a series of intramolecular events, leading to complex polycyclic structures. Studies on N-(adamantylalkyl)phthalimides have shown that photoinitiated intramolecular hydrogen abstraction can lead to the stereospecific formation of hexacyclic benzazepine products in a domino sequence. nih.gov Similar unprecedented transformations could be explored for long-chain derivatives.

Reactions at the Phthalimide Carbonyl Groups: While the nucleophilic substitution at the bromine is the most common reaction, the carbonyl groups of the phthalimide ring can also participate in reactions. For example, the reaction of N-substituted phthalimides with organolithium reagents like n-butyllithium can result in the addition to the imide carbonyl, affording 3-substituted-3-hydroxyisoindolin-1-ones. libretexts.org Investigating such reactions with the long alkyl chain of this compound could lead to novel functionalized molecules.

Radical-Mediated Transformations: The C-Br bond can be a precursor for radical generation. Photoinduced homolytic cleavage of the N-O bond in N-hydroxyphthalimide esters has been shown to generate both alkyl and phthalimide nitrogen radicals, which can then participate in various synthetic transformations. bohrium.com Exploring similar radical-based reactivity with this compound could unlock new synthetic pathways.

Expansion of Applications in Advanced Functional Materials Science

The amphiphilic nature of this compound, arising from its polar phthalimide head and nonpolar dodecyl tail, makes it a highly attractive building block for the creation of advanced functional materials.

Emerging opportunities in this area include:

Initiators for Controlled Polymerization: The bromoalkyl functionality can serve as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of well-defined polymers with a phthalimide end-group. These functional polymers can have applications in areas like surface modification and drug delivery.

Self-Assembling Systems: The long dodecyl chain can drive the self-assembly of this compound and its derivatives into ordered nanostructures, such as micelles, vesicles, or monolayers. arxiv.org The phthalimide group can provide additional intermolecular interactions, such as π-π stacking, to further direct the assembly process. These self-assembled materials could find applications in electronics, sensing, and nanotechnology.

Functionalization of Surfaces and Nanomaterials: The reactive bromine atom allows for the covalent attachment of the molecule to various surfaces and nanomaterials. This can be used to modify the properties of materials, for example, to create hydrophobic coatings or to introduce specific functionalities for sensing or catalytic applications.

| Material Application | Key Feature of this compound |

| Polymer Synthesis | Bromoalkyl group acts as an initiator for ATRP |

| Self-Assembly | Amphiphilic nature with a long alkyl chain |

| Surface Functionalization | Reactive bromine for covalent attachment |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability.

Future directions in this context include:

Continuous Flow Synthesis: The synthesis of this compound and its subsequent transformations could be adapted to continuous flow reactors. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity. polimi.it The development of a continuous process for the Gabriel synthesis or its modifications would be a significant advancement.

Automated Polymerization: For applications in materials science, automated platforms can be employed for the controlled polymerization initiated by this compound. Automated systems can perform high-throughput screening of reaction conditions and monomer combinations to rapidly discover new polymers with desired properties. unc.edu

High-Throughput Screening: Automated synthesis platforms can be utilized for the high-throughput synthesis and screening of libraries of this compound derivatives with varied functionalities. This can accelerate the discovery of new molecules with specific biological or material properties.

Synergistic Approaches Combining Synthetic Chemistry with Computational Design

The integration of computational chemistry with experimental synthesis offers a powerful paradigm for the rational design and optimization of molecules and materials.

Future opportunities in this synergistic approach include:

Computational Prediction of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model the reaction mechanisms and predict the reactivity of this compound in various chemical transformations. researchgate.net This can guide the design of experiments and the discovery of novel reactions.

Design of Self-Assembling Materials: Molecular dynamics (MD) simulations can be employed to predict and understand the self-assembly behavior of this compound and its derivatives. This computational insight can guide the molecular design of amphiphiles that form specific nanostructures with desired properties.

Virtual Screening for Biological Activity: For potential pharmaceutical applications, computational docking studies can be used to screen this compound derivatives against biological targets. nih.govnih.gov This can help in identifying promising candidates for further experimental investigation. The combination of experimental synthesis and computational evaluation has been successfully used to identify novel phthalimide derivatives with potential antibacterial and antioxidant activities. nih.gov

| Synergistic Approach | Computational Tool | Application |

| Reactivity Prediction | Density Functional Theory (DFT) | Guiding synthetic strategies |

| Material Design | Molecular Dynamics (MD) | Predicting self-assembly behavior |

| Biological Screening | Molecular Docking | Identifying potential drug candidates |

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Use fume hoods, nitrile gloves, and chemical goggles. Avoid skin contact due to potential irritation. Emergency protocols include ethanol rinses for spills and eyewash station access .

Notes

- Advanced questions emphasize mechanistic and structural analysis, while basic questions focus on synthesis and characterization.

- Contradictions in data (e.g., yield variability) are addressed via DOE and kinetic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.